N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Description
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H13N5O2 and its molecular weight is 295.302. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis of this compound
The compound can be synthesized through various methods, including multi-component reactions involving isocyanides and azides. Recent advancements have employed microwave irradiation and environmentally benign catalysts to enhance yields and reduce reaction times. For instance, yields of 75-96% have been reported using lanthanum triflate as a catalyst in DMSO .
2.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against strains such as Staphylococcus epidermidis and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
A | 0.25 | S. epidermidis |
B | 2 | E. coli |
C | 16 | Pseudomonas aeruginosa |
2.2 Anticancer Activity
The anticancer potential of tetrazole-containing compounds has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and A-431, with IC50 values demonstrating potent cytotoxicity . The presence of the methoxy group on the phenyl ring is believed to enhance the compound's interaction with cellular targets.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
1 | HeLa | 1.61 ± 0.92 |
2 | A-431 | 1.98 ± 1.22 |
3. Structure-Activity Relationships (SAR)
The SAR analysis has revealed that modifications on the phenyl ring significantly impact biological activity. Substituents such as methoxy or halogen groups can enhance potency by improving lipophilicity and facilitating better binding to biological targets . The tetrazole ring itself is crucial for activity; compounds lacking this moiety often show reduced efficacy.
4. Case Studies
Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer effects of various tetrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation, with a notable increase in apoptosis markers compared to control groups . This suggests that further development could lead to promising anticancer therapies.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrazole derivatives, including this compound, against clinical isolates of resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJSZRZGSTCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.